
4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid is a disaccharide composed of two galacturonic acid units linked by a glycosidic bond. This compound is a significant component of pectin, a polysaccharide found in the cell walls of plants. It plays a crucial role in the structural integrity and rigidity of plant tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid typically involves the enzymatic hydrolysis of pectin. Pectinases, a group of enzymes, are used to break down pectin into its constituent sugars, including this compound .
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction and purification of pectin from plant sources such as citrus peels and apple pomace. The extracted pectin is then subjected to enzymatic hydrolysis to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include acyl chlorides and alkyl halides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid has several scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of pectin and other polysaccharides.
Biology: Investigated for its role in plant cell wall structure and function.
Medicine: Explored for its potential use in drug delivery systems and as a dietary fiber supplement.
Mécanisme D'action
The mechanism of action of 4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid involves its interaction with other cell wall components to maintain the structural integrity of plant tissues. It forms cross-links with other polysaccharides and proteins, contributing to the rigidity and strength of the cell wall. Additionally, it can interact with enzymes and other molecules involved in cell wall remodeling and degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
alpha-D-Galactopyranuronic acid: A monosaccharide unit of pectin.
alpha-D-Galactopyranuronosyl-(1->4)-alpha-D-galactopyranuronic acid: Another disaccharide unit of pectin.
Digalacturonic acid: A similar disaccharide with slight structural differences.
Uniqueness
4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid is unique due to its specific glycosidic linkage and its role in the structure and function of pectin. Its ability to form cross-links and interact with other cell wall components distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
28144-27-6 |
|---|---|
Formule moléculaire |
C12H18O13 |
Poids moléculaire |
370.26 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2+,3+,4+,5+,6+,7-,8-,11-,12-/m0/s1 |
Clé InChI |
IGSYEZFZPOZFNC-MMGXBETBSA-N |
SMILES isomérique |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O)O)O)C(=O)O)O)O |
SMILES canonique |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


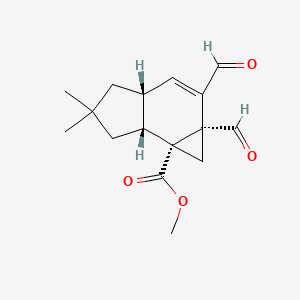
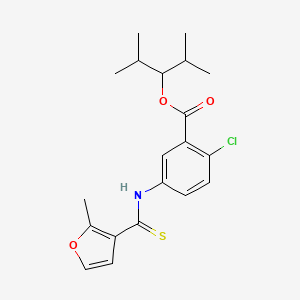
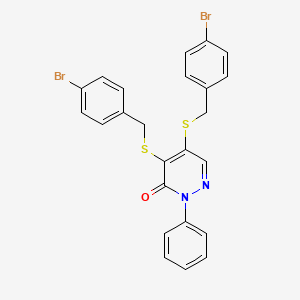
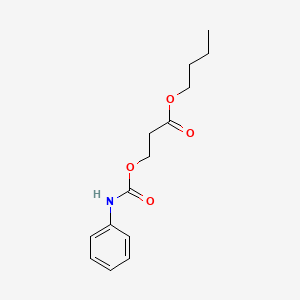
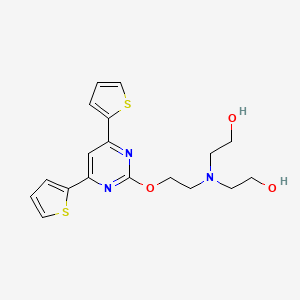

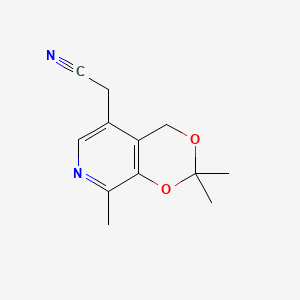

![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)
![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)


![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)

